An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: Structure, Synthesis, and Analytical Considerations
An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: Structure, Synthesis, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and modern analytical techniques for its characterization and quality control. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers. We will delve into stereoselective synthesis strategies, chromatographic and spectroscopic analytical methodologies, and potential pharmacological relevance, offering a valuable resource for professionals engaged in the exploration of novel therapeutics.
Chemical Structure and Properties
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is the hydrochloride salt of the chiral primary amine (S)-1-(2-Methoxyphenyl)propan-1-amine. The structure features a propane backbone with a phenyl ring and an amine group at the first carbon (C1), and a methoxy group at the second position (ortho) of the phenyl ring. The "(S)" designation indicates the stereochemical configuration at the chiral center (C1).
The hydrochloride salt form is typically employed to enhance the compound's stability, crystallinity, and aqueous solubility, which are crucial properties for pharmaceutical development.
Chemical Structure Visualization:
Caption: 2D representation of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Physicochemical Properties (Predicted and Analog-Based):
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClNO | [1] |
| Molecular Weight | 201.69 g/mol | [2] |
| XlogP (Predicted) | 2.5268 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3][4] |
| Predicted Collision Cross Section ([M+H]⁺) | 136.6 Ų | [1] |
Synthesis Strategies
The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)propan-1-amine is a key challenge. Several strategies can be envisioned, primarily revolving around asymmetric synthesis or resolution of a racemic mixture.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic pathways to the target compound.
Asymmetric Reductive Amination (Proposed Protocol)
This approach aims to directly synthesize the desired (S)-enantiomer from a prochiral ketone.
Experimental Protocol:
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Reaction Setup: To a solution of 2-methoxypropiophenone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (N₂ or Ar), add a chiral catalyst or a chiral auxiliary.
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Amine Source: Introduce an ammonia source, such as ammonium acetate or a protected amine.
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Reduction: Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) at a controlled temperature (e.g., 0 °C to room temperature).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched free amine.
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Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Racemic Synthesis followed by Chiral Resolution (Proposed Protocol)
Experimental Protocol:
-
Racemic Synthesis: Synthesize the racemic amine via standard reductive amination of 2-methoxypropiophenone.
-
Resolution: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol) and add a chiral resolving agent, such as L-(+)-tartaric acid.
-
Diastereomeric Salt Formation: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Isolation of Diastereomer: Isolate the precipitated salt by filtration.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (S)-amine.
-
Extraction and Purification: Extract the amine with an organic solvent and purify as needed.
-
Hydrochloride Salt Formation: Convert the purified (S)-amine to its hydrochloride salt as described previously.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity, purity, and stereochemistry of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of ortho-substitution), the methoxy group protons (a singlet around 3.8 ppm), the benzylic proton, the methylene protons of the propyl chain, and the methyl protons (a triplet). The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for all ten carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
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Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would show the molecular ion peak for the free amine [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Analysis for Purity and Enantiomeric Excess
Chiral chromatography is essential to determine the enantiomeric purity (enantiomeric excess, ee) of the final product.
-
High-Performance Liquid Chromatography (HPLC):
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Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective for separating chiral amines.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
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Detection: UV detection is suitable due to the presence of the phenyl chromophore.
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Workflow for Analytical Characterization:
Caption: A typical workflow for the analytical characterization of the target compound.
Potential Pharmacological Relevance and Applications
While specific pharmacological data for (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is not widely published, its structural features suggest potential interactions with various biological targets. The 1-arylpropanamine scaffold is present in numerous psychoactive compounds and other pharmaceuticals. The methoxy group can influence metabolic stability and receptor binding affinity.
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Central Nervous System (CNS) Activity: Compounds with similar structures have shown activity at serotonin, dopamine, and norepinephrine receptors, suggesting potential applications in treating neurological and psychiatric disorders. For instance, analogs of 1-(2-methoxyphenyl)piperazine are known 5-HT1A serotonin antagonists.[5]
-
Cardiovascular Effects: Some chiral phenylethylamines and related compounds exhibit effects on adrenergic receptors, which could translate to cardiovascular activity.
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Chiral Building Block: This compound can serve as a valuable chiral intermediate for the synthesis of more complex drug candidates, where the stereochemistry at the amine-bearing carbon is crucial for the final product's efficacy and safety.[6]
Conclusion
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral molecule with significant potential in drug discovery and development. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous compounds. The proposed synthetic routes, utilizing either asymmetric synthesis or chiral resolution, offer practical pathways for obtaining this enantiomerically pure compound. The detailed analytical methodologies, particularly chiral HPLC, are crucial for ensuring the quality and stereochemical integrity of the final product. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (S)-1-(2-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information.
-
Benchchem. A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.
-
Mokrosz, M. J., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 35(13), 2369–2374.
-
Lead Sciences. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
PubChemLite. (s)-1-(2-methoxyphenyl)propan-1-amine.
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
-
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
-
Benchchem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
-
PubChem. Methoxyphenamine Hydrochloride. National Center for Biotechnology Information.
-
PubChem. (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information.
-
ResearchGate. Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.
-
R&D Mate. (S)-1-(2-methoxyphenyl)propan-1-amine hydrochloride.
-
PubChemLite. 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride.
-
ResearchGate. 1H NMR spectrum of...
-
Sigma-Aldrich. 3-(4-Methoxyphenyl)propan-1-amine.
-
ChemScene. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
-
ChemScene. 1-(2-Methoxyphenyl)propan-1-amine.
-
ChemicalBook. (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride.
-
PubChem. Methoxyisopropylamine. National Center for Biotechnology Information.
-
PubChem. 2-Amino-1-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information.
-
PubChemLite. 2-(2-methoxyphenyl)propan-1-amine.
Sources
- 1. PubChemLite - (s)-1-(2-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 2. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
